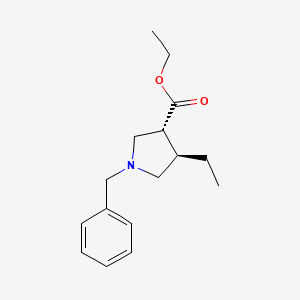

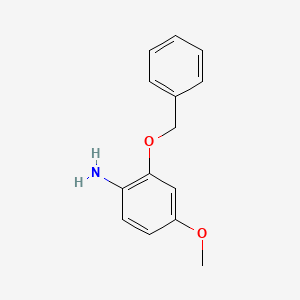

2-(Benzyloxy)-4-methoxyaniline

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Applications De Recherche Scientifique

-

Pharmaceutical and Medicinal Chemistry

- Application : The compound 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, which is a derivative of 2-(Benzyloxy)-4-methoxyaniline, has been synthesized and used in pharmaceutical and medicinal chemistry .

- Method : The compound was synthesized by coupling with aromatic substituted aldehyde .

- Results : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .

-

Organic Chemistry

- Application : 2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-4-methoxyaniline, is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy-pyridine .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

-

Chemical Synthesis

- Application : 2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-4-methoxyaniline, is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .

- Results : It is used as a reagent for the synthesis of multidentate chelating ligands and also acts as a pharmaceutical intermediate .

-

Chemical Synthesis

- Application : 2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-4-methoxyaniline, is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

-

Organic Chemistry

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Results : This activation enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

-

Chemical Reagents

-

Chemical Synthesis

- Application : 2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-4-methoxyaniline, is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

-

Organic Chemistry

- Application : The behaviour of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined .

- Results : In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

-

Chemical Synthesis

- Application : 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H 2 L 3), a compound related to 2-(Benzyloxy)-4-methoxyaniline, is used in chemical synthesis .

- Results : It is used as a reagent for the synthesis of multidentate chelating ligands and also acts as a pharmaceutical intermediate .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at safety data sheets and other sources of safety information.

Orientations Futures

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis could be improved.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

4-methoxy-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHFHOHLITYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methoxyaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)